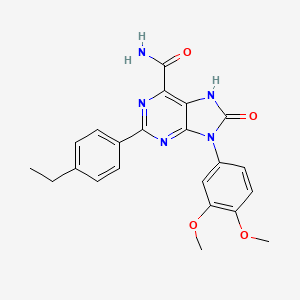
9-(3,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 9-(3,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative notable for its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly in the context of medicinal chemistry.
Chemical Structure and Properties
This compound belongs to the purine family, characterized by a complex structure that includes a purine backbone with two significant substituents: a 3,4-dimethoxyphenyl group and a 4-ethylphenyl group. The molecular formula is C21H24N4O5 with a molecular weight of approximately 396.44 g/mol. The presence of methoxy and ethyl groups is expected to enhance its lipophilicity and biological interactions.
Synthesis
The synthesis of this compound can be achieved through various methodologies typical for purine derivatives. Common synthetic strategies include:
- Condensation Reactions : Utilizing appropriate precursors to build the purine framework.
- Functional Group Modifications : Introducing methoxy and ethyl substituents via electrophilic aromatic substitution or other organic transformations.
These synthetic pathways are crucial for optimizing the compound's biological activity by modifying its structural features.
Biological Activity
Research indicates that purine derivatives can exhibit a broad spectrum of biological activities. The specific mechanisms of action often involve:
- Inhibition of Nucleic Acid Synthesis : Compounds similar to this one may interfere with DNA and RNA synthesis, which is vital for cellular replication.
- Antiviral Properties : Many purine derivatives have demonstrated efficacy against viral infections by inhibiting viral replication processes.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| This compound | Purine backbone with methoxy and ethyl groups | Antiviral, anticancer potential | Unique substituent pattern |
| 9-(2-Hydroxyphenyl)-2-(4-Chlorophenyl)-8-Oxo-Purine | Hydroxy group substitution | Antiviral | Lacks methoxy groups |
| 9-(3-Methoxyphenyl)-2-(4-Methylphenyl)-8-Oxo-Purine | Methoxy instead of dimethoxy | Anticancer | Less potent due to fewer substitutions |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Activity : In vitro studies have shown that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with modifications on the purine ring have been reported to achieve IC50 values in the low micromolar range against MCF7 and HeLa cell lines.
- Antiviral Efficacy : Research has indicated that compounds within this chemical family can effectively inhibit viral replication by targeting specific enzymes involved in nucleotide metabolism.
- Mechanistic Studies : Investigations into the binding affinity of this compound to nucleic acid targets have been conducted using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), revealing promising interactions that could lead to further drug development.
特性
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-4-12-5-7-13(8-6-12)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)14-9-10-15(30-2)16(11-14)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJGJZZKUONVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













